HMMNI (Standard)

Analytical Chemistry Food Safety Residue Analysis

HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) is the primary hydroxylated metabolite of dimetridazole, supplied as a certified analytical reference standard for regulatory residue monitoring. Substituting with non-certified or incorrect metabolite standards yields inaccurate quantitation and potential false results. This standard ensures a compound-specific LOQ of 0.0002 mg/kg in LC-MS/MS methods for porcine liver, swine, poultry, and aquatic products. Procure this authenticated standard to meet zero-tolerance enforcement requirements, forensic toxicology, depletion kinetic studies, or hypoxia-activated prodrug synthesis.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 936-05-0
Cat. No. B194112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMMNI (Standard)
CAS936-05-0
Synonyms(1-methyl-5-nitroimidazol-2-yl)methanol
2-hydroxymethyl-1-methyl-5-nitroimidazole
HMMNI
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1CO)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
InChIKeyJSAQDPJIVQMBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMMNI (CAS 936-05-0) Analytical Reference Standard: Metabolite of Dimetridazole with High-Purity Application for Nitroimidazole Residue Analysis


HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole, CAS 936-05-0) is a 5-nitroimidazole derivative and the primary hydroxylated metabolite of the veterinary antiprotozoal drug dimetridazole (DMZ) [1]. With a molecular formula of C5H7N3O3, a molecular weight of 157.13 g/mol, and a computed XLogP3 of -0.4 indicating hydrophilic character, HMMNI is commercially supplied as a high-purity analytical reference standard (e.g., VETRANAL® grade) for the quantitative determination of nitroimidazole residues in food matrices .

Why Generic Substitution of HMMNI (936-05-0) in Analytical Methods Fails: A Caution on Using Non-Standard Nitroimidazole Metabolites


In quantitative analytical chemistry, substituting HMMNI with a different nitroimidazole metabolite (e.g., MNZ-OH or IPZ-OH) or using a non-certified reference material is not scientifically valid. Regulatory methods for detecting banned nitroimidazole residues in food require the use of a compound-specific analytical standard to ensure accurate identification and quantification. HMMNI is specifically the hydroxy metabolite of dimetridazole and ronidazole, and its chromatographic and mass spectrometric properties are distinct. As demonstrated in multi-residue LC-MS/MS methods, the limit of quantification (LOQ) for HMMNI differs from that of other metabolites [1], and using an incorrect standard would lead to inaccurate quantitation and potential false-negative or false-positive results in regulatory monitoring programs [2].

HMMNI (936-05-0) Product-Specific Quantitative Evidence: Comparative Data for Analytical Method Selection


LC-MS/MS Quantification Limit: HMMNI vs. Other Nitroimidazole Metabolites

In a validated multi-residue LC-MS/MS method for livestock and fishery products, the limit of quantification (LOQ) for HMMNI was 0.0002 mg/kg. This is twice the LOQ of 0.0001 mg/kg established for the metabolites MNZ-OH and IPZ-OH, as well as the parent drugs MNZ and IPZ [1]. This demonstrates that analytical sensitivity for HMMNI is inherently lower than for other common nitroimidazole metabolites under the same conditions.

Analytical Chemistry Food Safety Residue Analysis

Residue Persistence in Shrimp: HMMNI as a Short-Lived Marker Compared to Parent Drugs

In a controlled study on black tiger shrimp, following a 24-hour immersion in water containing dimetridazole (DMZ), the metabolite HMMNI was detectable only up to day 1 post-treatment (0.97–3.2 μg/kg), whereas the parent drug DMZ was still measurable on day 8 (40.5–55 μg/kg) [1]. Similarly, after ronidazole (RNZ) treatment, HMMNI was detectable only up to day 2 (1.2–4.5 μg/kg), while RNZ remained measurable on day 8 (8.8–18.7 μg/kg) [1].

Pharmacokinetics Food Safety Residue Depletion

Comparative Elimination Kinetics in Poultry: HMMNI vs. Dimetridazole

In laying hens and broilers administered dimetridazole (DMZ) orally at 500 mg/kg for 10 days, the elimination half-life of HMMNI in eggs was determined to be 0.66 days (15.8 hours), which is 1.47-fold longer than the half-life of the parent drug DMZ at 0.45 days (10.8 hours) [1]. During the withdrawal period, HMMNI concentrations consistently exceeded DMZ concentrations in both broiler tissues and eggs [1].

Pharmacokinetics Veterinary Medicine Residue Depletion

Structural Class Distinction: HMMNI as a 5-Nitroimidazole, Not a 2-Nitroimidazole Radiosensitizer

HMMNI is a 5-nitroimidazole, structurally distinct from the 2-nitroimidazole class of hypoxic cell radiosensitizers such as misonidazole and etanidazole (SR-2508). This fundamental structural difference dictates divergent applications: 5-nitroimidazoles (e.g., metronidazole, dimetridazole) are primarily used as antiprotozoal and antibacterial agents, while 2-nitroimidazoles are optimized for hypoxic cell radiosensitization, as demonstrated by etanidazole's enhancement ratio (ER) of 2.2 at 1 mM in CHO cells [1]. HMMNI's computed XLogP3 of -0.4 is more hydrophilic than many 2-nitroimidazole radiosensitizers, which are often designed with higher lipophilicity for tumor penetration [2].

Medicinal Chemistry Structure-Activity Relationship Drug Classification

Best-Fit Research and Industrial Application Scenarios for HMMNI (936-05-0) Analytical Standard


Scenario 1: Multi-Residue LC-MS/MS Method Development for Nitroimidazole Monitoring in Food

Analytical chemists developing or validating an LC-MS/MS method for the simultaneous determination of nitroimidazole residues in livestock, poultry, or fishery products should include HMMNI as a target analyte. The compound-specific LOQ of 0.0002 mg/kg must be established using the HMMNI standard to ensure method sensitivity meets regulatory requirements. The standard is suitable for neat injection in HPLC and GC applications, and its use is documented in methods for porcine liver, swine matrices, and aquatic products [1].

Scenario 2: Pharmacokinetic and Residue Depletion Studies of Dimetridazole and Ronidazole

Veterinary pharmacologists and food safety researchers investigating the depletion kinetics of dimetridazole (DMZ) or ronidazole (RNZ) in food-producing animals require the HMMNI standard to accurately quantify the primary hydroxylated metabolite. As demonstrated in poultry and shrimp studies, HMMNI exhibits distinct elimination kinetics (t1/2 = 0.66 days in eggs, vs. 0.45 days for DMZ) and residue persistence patterns that differ from the parent drugs [2]. Use of the certified standard ensures reliable quantitation of this specific metabolite during the withdrawal period.

Scenario 3: Forensic and Regulatory Compliance Testing for Banned Nitroimidazoles

Regulatory laboratories performing forensic toxicology or compliance testing for banned veterinary drugs in food must use a certified HMMNI reference standard for unambiguous identification and quantification. The standard is part of the VETRANAL® product line, specifically designed for forensic and toxicology applications in pharmaceutical (small molecule) analysis . Accurate quantitation of HMMNI residues, which are detectable up to 1–2 days post-treatment at concentrations of 0.97–4.5 μg/kg in shrimp, is essential for enforcing zero-tolerance policies [3].

Scenario 4: Chemical Synthesis Intermediate for Bioreductive Prodrugs

Medicinal chemists synthesizing hypoxia-activated prodrugs may utilize HMMNI as a key intermediate. A protocol from the University of Oxford describes the efficient synthesis of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol (HMMNI) as a precursor for 1-methyl-2-nitro-1H-imidazole-based bioreductive prodrugs [4]. Researchers in this field should procure a high-purity standard for reaction monitoring and product characterization, noting that the compound serves as a synthetic building block rather than a final therapeutic agent.

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